N,N'-(Iminobis(ethyleneiminoethylene))distearamide diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its long-chain stearamide groups and the presence of acetate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate typically involves the reaction of stearic acid with ethylenediamine and acetic acid. The process begins with the formation of N,N’-(Iminobis(ethyleneiminoethylene))distearamide through the reaction of stearic acid and ethylenediamine under controlled conditions. This intermediate product is then reacted with acetic acid to form the diacetate salt.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is carried out in large reactors where precise temperature and pressure conditions are maintained. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation processes to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other functionalized derivatives.
Scientific Research Applications
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways. The presence of long-chain stearamide groups allows for hydrophobic interactions, while the acetate ions contribute to ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide acetate
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is unique due to its specific combination of stearamide and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications requiring both hydrophobic and ionic interactions.
Properties
CAS No. |
68109-66-0 |
---|---|
Molecular Formula |
C48H99N5O6 |
Molecular Weight |
842.3 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H91N5O2.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h45-47H,3-42H2,1-2H3,(H,48,50)(H,49,51);2*1H3,(H,3,4) |
InChI Key |
ZJGFZWOSZHRHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.